Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group, an iodine atom, and a pyridine ring, making it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves difluoromethylation and iodination reactions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyridine ring. The iodination step can be achieved using iodine or iodine-containing reagents under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets through its difluoromethyl and iodine groups. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate include other difluoromethylated pyridines and iodinated pyridines.
Eigenschaften
Molekularformel |
C8H6F2INO3 |
---|---|
Molekulargewicht |
329.04 g/mol |
IUPAC-Name |
methyl 2-(difluoromethyl)-5-iodo-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F2INO3/c1-15-8(14)3-2-4(11)7(13)12-5(3)6(9)10/h2,6H,1H3,(H,12,13) |
InChI-Schlüssel |
BTYVYWUASFGMJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC(=O)C(=C1)I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.